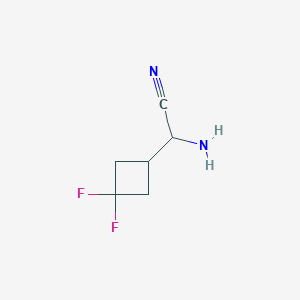

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile” is a chemical compound with the molecular formula C6H8F2N2 . It is often used in research and not intended for human or veterinary use.

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F2N2/c7-6(8)1-4(2-6)5(10)3-9/h4-5H,1-2,10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile” is 146.14 . It is recommended to be stored sealed in dry conditions at 2-8°C . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.科学的研究の応用

Organic Synthesis

“2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile” can be used as an important intermediate in organic synthesis . The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

Synthesis of Nitrogen-Containing Compounds

In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Synthesis of Heterocyclic Compounds

The combinations of adjacent amino and cyanomethyl groups can synthesize some valuable nitrogen-containing heterocyclic compounds . This indicates the potential practicability of this reaction .

Catalyst-Free Method Development

There is an urgency to develop an efficient and gentle catalyst-free method to activate the Csp3-H bond of acetonitrile . Electrochemical synthesis has attracted the interest of scientific research workers due to its high efficiency and environmental credentials .

Synthesis of Tetrasubstituted Olefins

Acetonitrile can be used as an important synthon in many types of organic reactions . One of these reactions is the synthesis of tetrasubstituted olefins .

Amidation Process

Acetonitrile plays a crucial role in the amidation process . Amidation is a key reaction in the synthesis of a wide range of organic compounds, and acetonitrile can facilitate this process .

Safety and Hazards

The compound has been associated with certain hazard statements including H315, H319, and H335 . These codes indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, proper safety measures should be taken while handling this compound.

特性

IUPAC Name |

2-amino-2-(3,3-difluorocyclobutyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N2/c7-6(8)1-4(2-6)5(10)3-9/h4-5H,1-2,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGPTXQEQKSAID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717318 |

Source

|

| Record name | Amino(3,3-difluorocyclobutyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile | |

CAS RN |

1215166-79-2 |

Source

|

| Record name | Amino(3,3-difluorocyclobutyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)